molecular formula C20H19N3O4 B11270151 ethyl 3-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate

ethyl 3-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate

Cat. No.: B11270151
M. Wt: 365.4 g/mol
InChI Key: AILZDZOIVXCQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZOATE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZOATE typically involves multiple steps. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of microwave irradiation and specific catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

ETHYL 3-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Mechanism of Action

The mechanism of action of ETHYL 3-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
  • N-(4-oxoquinazolin-3-yl)succinamic acid derivatives
  • 4-phenethylaminoquinazolines

Uniqueness

ETHYL 3-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZOATE is unique due to its specific structure, which combines the quinazolinone core with an ethyl ester and a benzoate group. This unique combination may enhance its biological activity and specificity compared to other quinazolinone derivatives .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 3-[3-(4-oxoquinazolin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H19N3O4/c1-2-27-20(26)14-6-5-7-15(12-14)22-18(24)10-11-23-13-21-17-9-4-3-8-16(17)19(23)25/h3-9,12-13H,2,10-11H2,1H3,(H,22,24)

InChI Key

AILZDZOIVXCQJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.